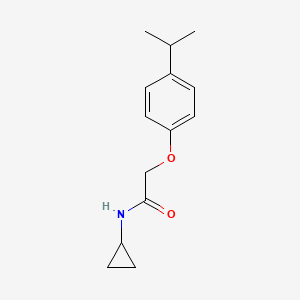
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate
Descripción general
Descripción
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate, also known as BBHMB, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of organic compounds known as benzoates and is used in the synthesis of various pharmaceuticals. BBHMB has shown promising results in scientific research, making it a popular subject of investigation.
Mecanismo De Acción
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate works by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also disrupts the cell cycle and induces apoptosis, or programmed cell death, in cancer cells. 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been shown to have a high affinity for DNA, which may contribute to its anti-cancer properties. Additionally, 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has also been found to induce apoptosis in cancer cells and to have neuroprotective effects. Additionally, 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate in lab experiments is that it has been extensively studied and has a well-documented mechanism of action. Additionally, 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been found to have a wide range of biological activities, making it a versatile tool for researchers. However, one limitation of using 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for some researchers.
Direcciones Futuras
There are many potential future directions for research on 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate. One area of interest is the development of 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate-based therapies for the treatment of cancer and other diseases. Additionally, researchers may investigate the use of 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate as a photosensitizer in photodynamic therapy. Further studies may also be conducted to better understand the mechanism of action of 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate and to identify new targets for its use. Finally, researchers may investigate the potential use of 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate drugs that kill cancer cells. Additionally, 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(4-benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-15-6-5-9-19(20(15)23)22(25)26-14-16-10-12-18(13-11-16)21(24)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGYXZDWVFDMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4646828.png)
![2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide](/img/structure/B4646845.png)
![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4646852.png)
![ethyl 4-(3-methoxybenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4646858.png)
![8-[5-(4-nitrophenyl)-2-furyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4646865.png)
![ethyl 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4646869.png)

![N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4646891.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)prop-2-en-1-amine hydrochloride](/img/structure/B4646892.png)

![6-amino-3-(4-isopropoxyphenyl)-4-{3-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4646899.png)

![N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4646911.png)
